Daphniyunnine A
Overview
Description
Methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[115111,502,1003,8016,19]icos-13(19)-ene-17-carboxylate is a complex organic compound with a unique hexacyclic structure
Mechanism of Action
Daphniyunnine A, also known as methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate, is a complex alkaloid isolated from the leaves and stems of Daphniphyllum macropodum Miq .
Biochemical Pathways
This compound is part of a diverse group of natural products known as Daphniphyllum alkaloids . These alkaloids have attracted wide attention due to their unique synthetic pathways, complex structures, and diversified carbon skeletons . The specific biochemical pathways affected by this compound and their downstream effects are still under investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Daphniyunnine A typically involves multiple steps, including cyclization and functional group transformations. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **Methyl (1R,2S,4R,8S,11S,15R,18S,21S,22S,23E,27R,28S)-2-ethoxy-4,27-dihydroxy-18-isopropyl-2,6,11,15,24,28-hexamethyl-9,16,19-trioxo-31-oxatetracyclo[26.2.1.0~5,22~.0~8,21~]hentriaconta-5,23-diene-21-carboxylate
- **(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol
Uniqueness
Methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Daphniyunnine A is a notable alkaloid derived from the Daphniphyllum genus, particularly isolated from Daphniphyllum yunnanense. This compound has garnered attention due to its unique structural features and diverse biological activities.
Chemical Structure and Properties
This compound belongs to the class of daphniphyllum alkaloids, characterized by complex frameworks that include fused ring systems. The structure of this compound was elucidated using various spectroscopic methods, including 2D NMR and single-crystal X-ray diffraction, confirming its molecular configuration.
Cytotoxicity
One of the primary areas of research concerning this compound is its cytotoxic effects against various cancer cell lines. Studies have demonstrated that this compound exhibits moderate cytotoxicity:
- HeLa Cells : The compound showed an IC50 value of approximately 16.0 μg/mL against HeLa cells, indicating a significant inhibitory effect on this cervical cancer cell line .
- Other Cell Lines : Daphniyunnine D, a related alkaloid, exhibited even stronger cytotoxicity with IC50 values of 3.0 μM against P-388 and 0.6 μM against A-549 cells, suggesting that derivatives of this compound may also possess potent anti-cancer properties .
Antibacterial and Antimicrobial Activity
Research into the antibacterial properties of this compound has yielded mixed results. While some related compounds have shown varying degrees of antibacterial activity, this compound itself has not demonstrated significant antibacterial effects against tested strains .
Immunosuppressive Effects
In studies assessing immunosuppressive properties, this compound and its derivatives did not show significant activity against protein tyrosine phosphatase non-receptor type 1 (PTPN1), nor did they inhibit lipopolysaccharide-induced macrophage inflammation at concentrations up to 10 μM .
Comparative Biological Activity Table
Compound | Source | Cell Line Tested | IC50 Value (μM) | Activity Type |
---|---|---|---|---|
This compound | Daphniphyllum yunnanense | HeLa | 16.0 | Cytotoxicity |
Daphniyunnine D | Daphniphyllum yunnanense | P-388 | 3.0 | Cytotoxicity |
Daphniyunnine D | Daphniphyllum yunnanense | A-549 | 0.6 | Cytotoxicity |
Other Alkaloids | Various | Various | Not significant | Antibacterial |
Case Studies and Research Findings
Recent studies have focused on the biosynthetic pathways of this compound and related alkaloids. The proposed biosynthetic route suggests that these compounds can be derived from macrodaphniphyllidine through a series of transformations . This insight into their synthesis not only aids in understanding their biological activity but also facilitates the development of synthetic analogs for therapeutic purposes.
Additionally, comparative studies with other daphniphyllum alkaloids highlight the structural diversity within this class and correlate specific structural features with biological activity. For example, modifications to the core structure can significantly enhance cytotoxic effects, as observed in related compounds .
Properties
IUPAC Name |
methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-12-10-24-11-14-6-4-13-5-7-15-17(21(26)27-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12-,14-,15-,16-,17-,18-,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIPHFQOKSWKPK-ZGIUMOQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.